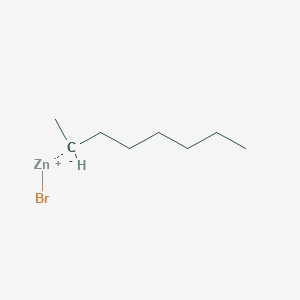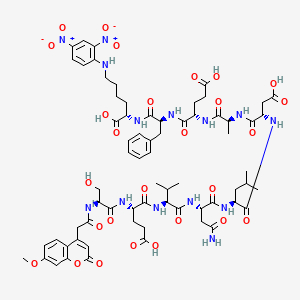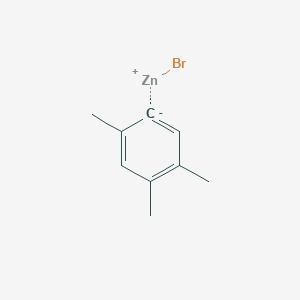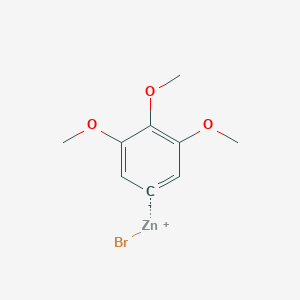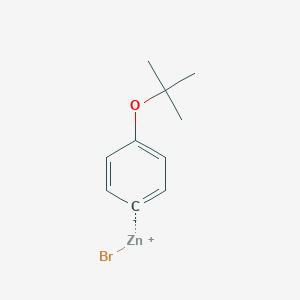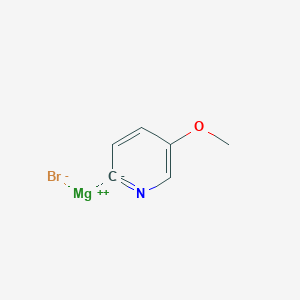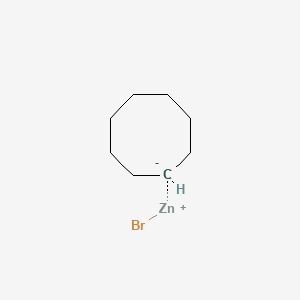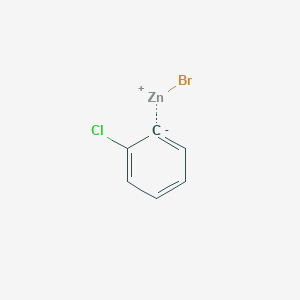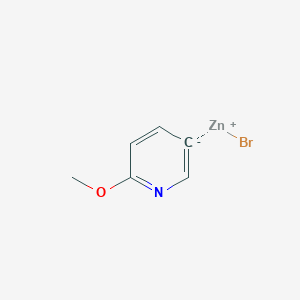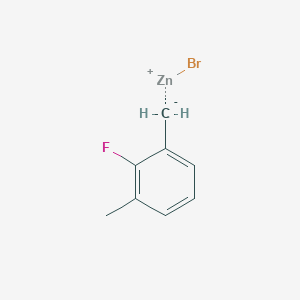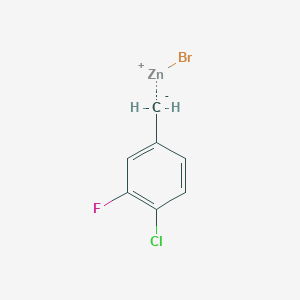
4-Chloro-3-fluorobenzylzinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-3-fluorobenzylzinc bromide is an organozinc compound with the molecular formula C7H5BrClFZn and a molecular weight of 288.8619 . This compound is commonly used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling . It is typically supplied as a 0.50 M solution in tetrahydrofuran (THF) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4-Chloro-3-fluorobenzylzinc bromide typically involves the reaction of 4-chloro-3-fluorobenzyl bromide with zinc in the presence of a suitable solvent like THF . The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
4-Chloro-3-fluorobenzyl bromide+Zn→4-Chloro-3-fluorobenzylzinc bromide
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. Large-scale production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-fluorobenzylzinc bromide primarily undergoes substitution reactions, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling . It can also participate in other organometallic reactions where the zinc moiety acts as a nucleophile.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids or esters as coupling partners.
Friedel-Crafts Alkylation: This reaction can be used to introduce the benzyl group into aromatic compounds using aluminum chloride (AlCl3) as a catalyst.
Major Products
The major products formed from these reactions depend on the coupling partner used. For instance, in Suzuki-Miyaura coupling, the product is typically a biaryl compound.
Scientific Research Applications
4-Chloro-3-fluorobenzylzinc bromide has several applications in scientific research:
Biology: It can be used to synthesize biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: The compound is used in the development of new drugs and therapeutic agents.
Industry: It is employed in the production of fine chemicals and materials science for the development of new polymers and advanced materials.
Mechanism of Action
The mechanism of action of 4-Chloro-3-fluorobenzylzinc bromide in cross-coupling reactions involves the transmetalation step where the zinc moiety transfers the benzyl group to the palladium catalyst. This is followed by reductive elimination to form the final coupled product . The molecular targets and pathways involved are primarily the palladium complexes used in the catalytic cycle.
Comparison with Similar Compounds
4-Chloro-3-fluorobenzylzinc bromide can be compared with other organozinc compounds such as:
- Phenylzinc bromide
- Benzylzinc bromide
- 4-Methylbenzylzinc bromide
These compounds share similar reactivity patterns but differ in their substituents, which can influence their reactivity and selectivity in various reactions. The presence of chloro and fluoro substituents in this compound makes it unique, as these groups can provide additional sites for further functionalization and can influence the electronic properties of the compound.
Properties
IUPAC Name |
bromozinc(1+);1-chloro-2-fluoro-4-methanidylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF.BrH.Zn/c1-5-2-3-6(8)7(9)4-5;;/h2-4H,1H2;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMDTXVKFBJWWSL-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1=CC(=C(C=C1)Cl)F.[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClFZn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[3,6-bis[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-4-carboxy-2-[[(2S)-3-carboxy-2-(phenylmethoxycarbonylamino)propanoyl]amino]butanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]xanthen-10-ium-9-yl]benzoate](/img/structure/B6303092.png)

